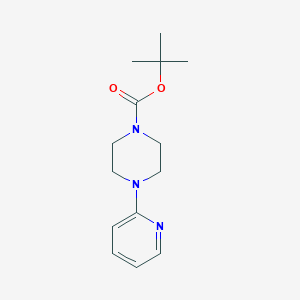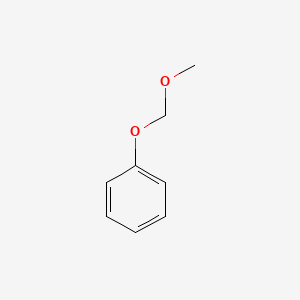![molecular formula C12H4F24O4Si B1599884 Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane CAS No. 26560-90-7](/img/structure/B1599884.png)
Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane
Vue d'ensemble
Description
Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane, also known as FOTS, is a fluorinated silane compound that has gained significant attention in the scientific community due to its unique properties. FOTS is widely used in various fields, including surface chemistry, material science, and biomedical research.
Mécanisme D'action
The mechanism of action of Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane is not well understood, but it is believed to be due to its ability to form strong covalent bonds with various surfaces. This allows Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane to form a stable monolayer on the surface, which can modify the surface properties.
Biochemical and Physiological Effects
Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane has been shown to have low toxicity and is generally considered safe for use in scientific research. However, it is important to note that Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane has not been extensively studied for its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane has several advantages for use in lab experiments. It is a highly reactive compound that can form stable SAMs on various surfaces. This allows for the modification of surface properties, which can be useful in various applications. Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane is also relatively easy to synthesize, making it readily available for research purposes.
However, Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane also has some limitations. It is highly reactive and can be difficult to handle, requiring specialized equipment and techniques. Additionally, Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane is not compatible with all surfaces, and its reactivity can vary depending on the surface it is applied to.
Orientations Futures
There are several future directions for the use of Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane in scientific research. One area of interest is the use of Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane in the development of biosensors. Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane can be used to modify the surface of biosensors, improving their sensitivity and selectivity.
Another area of interest is the use of Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane in the development of new materials. Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane can be used to modify the surface of polymers, improving their properties and making them more suitable for various applications.
Finally, Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane can be used in the development of new surface modification techniques. The ability of Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane to form stable SAMs on various surfaces makes it a promising candidate for the development of new surface modification techniques.
Conclusion
In conclusion, Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane is a highly reactive compound that has gained significant attention in the scientific community due to its unique properties. It is widely used in various fields, including surface chemistry, material science, and biomedical research. Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for the use of Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane in scientific research, including the development of biosensors, new materials, and surface modification techniques.
Applications De Recherche Scientifique
Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane has been widely used in scientific research due to its unique properties. It is a highly reactive compound that can form self-assembled monolayers (SAMs) on various surfaces, including metals, semiconductors, and polymers. SAMs are used in various applications, including biosensors, microelectronics, and surface modification.
Propriétés
IUPAC Name |
tetrakis(1,1,1,3,3,3-hexafluoropropan-2-yl) silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F24O4Si/c13-5(14,15)1(6(16,17)18)37-41(38-2(7(19,20)21)8(22,23)24,39-3(9(25,26)27)10(28,29)30)40-4(11(31,32)33)12(34,35)36/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAPGYPPYPFUOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)O[Si](OC(C(F)(F)F)C(F)(F)F)(OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F24O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468264 | |
| Record name | Tetrakis(1,1,1,3,3,3-hexafluoroisopropoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
696.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane | |
CAS RN |
26560-90-7 | |
| Record name | Tetrakis(1,1,1,3,3,3-hexafluoroisopropoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(1,1,1,3,3,3-hexafluoroisopropyl) Orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Carbamic acid, [(trimethoxysilyl)methyl]-, methyl ester](/img/structure/B1599801.png)

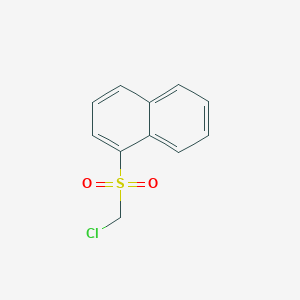
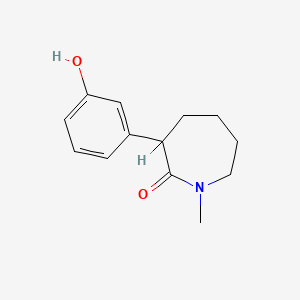
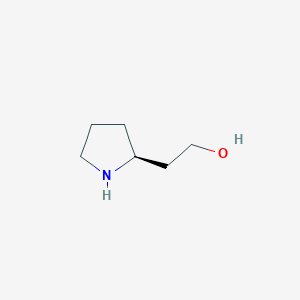

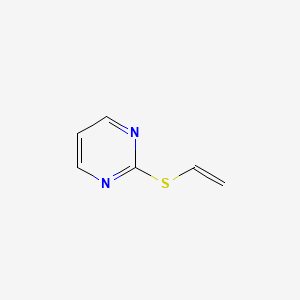
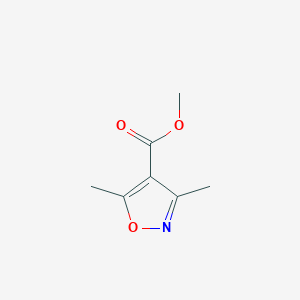
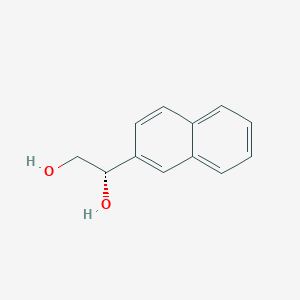
![3-[(2,2-Dimethyl-1,2-azasilolidin-1-yl)(dimethyl)silyl]propan-1-amine](/img/structure/B1599815.png)
![tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate](/img/structure/B1599817.png)
